2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid
Description
Properties
Molecular Formula |
C17H19NO5S3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H19NO5S3/c1-22-12-5-4-10(8-13(12)23-2)9-14-15(19)18(17(24)26-14)11(16(20)21)6-7-25-3/h4-5,8-9,11H,6-7H2,1-3H3,(H,20,21)/b14-9- |
InChI Key |
OOHQCVTWMGHBOB-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.
Introduction of the Methoxy-Substituted Phenyl Group: This can be achieved through a condensation reaction between the thiazolidine intermediate and a methoxy-substituted benzaldehyde.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with modified phenyl rings.
Scientific Research Applications
Anticancer Activity
iCRT5 has been investigated for its potential anticancer properties. Research indicates that it functions as a selective inhibitor of the catenin signaling pathway , which is crucial in cancer cell proliferation and metastasis. Studies have shown that treatment with iCRT5 can lead to significant apoptosis in various cancer cell lines, including colon and breast cancer cells. The mechanism involves the disruption of β-catenin's interaction with TCF/LEF transcription factors, thereby inhibiting downstream target genes associated with cancer progression .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Experimental models have demonstrated that iCRT5 can reduce the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of iCRT5 against oxidative stress-induced neuronal damage. In vitro experiments indicate that iCRT5 can enhance cell viability and reduce apoptosis in neuronal cells exposed to oxidative stressors. This opens avenues for its application in neurodegenerative disorders like Alzheimer's disease .
Synergistic Effects with Other Drugs
Research has explored the synergistic effects of iCRT5 when combined with traditional chemotherapeutics. For instance, co-treatment with doxorubicin has shown improved efficacy against resistant cancer cell lines, suggesting that iCRT5 may help overcome drug resistance .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidine ring and phenyl group can form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative enzymes or modulation of signaling pathways related to inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
*Inferred activity based on structural similarity to aldose reductase inhibitors in . †Calculated based on molecular formula C₁₈H₂₁NO₆S₃.
Key Observations:
Hydrophilic vs. Lipophilic Groups: The 4-hydroxy-3-methoxy substituent in Compound 3d increases hydrogen-bonding capacity, whereas the methylsulfanyl group in the target compound enhances lipophilicity (LogP ~2.83 inferred from ), which may improve blood-brain barrier penetration.
Biological Activity :
- Aldose reductase (AR) inhibition is a common therapeutic target for diabetic complications. Compound 3d demonstrates potent AR inhibition (IC₅₀: 0.12 µM), attributed to its acetamide-benzoic acid side chain. The target compound’s methylsulfanyl group may similarly enhance AR binding via hydrophobic interactions .
Synthetic Yields :
- Yields for analogs vary widely (e.g., 53–90% in vs. 84.5% for Compound 3d ). The target compound’s synthesis may require optimized conditions due to steric hindrance from the 3,4-dimethoxy group.
Research Findings and Implications
- Structural Insights : Crystallographic data for related compounds (e.g., ) suggest that the thioxo group at position 2 and the exocyclic double bond at position 5 are critical for planar conformation, facilitating π-π stacking with enzyme active sites.
- Thermal Stability : Higher melting points in compounds with polar substituents (e.g., 217–219°C for Compound 3d vs. 186–187°C for Compound 9 ) correlate with increased hydrogen-bonding capacity.
- Pharmacokinetics : The methylsulfanyl group in the target compound may prolong half-life due to reduced oxidative metabolism compared to unsubstituted analogs .
Biological Activity
The compound 2-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid is a thiazolidinone derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18N2O5S2
- Molecular Weight : 430.5 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its thiazolidinone core, which is known for various pharmacological effects, including anti-inflammatory, anticancer, and anticonvulsant activities. The presence of the 3,4-dimethoxybenzylidene moiety enhances its interaction with biological targets.
1. Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. It operates through apoptosis induction and inhibition of cancer cell proliferation .
- Mechanism : Structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly impact the cytotoxicity of thiazolidinones. The presence of methoxy groups appears to enhance activity due to improved binding affinity to cancer-related proteins .
2. Anticonvulsant Activity
Thiazolidinones have been investigated for their anticonvulsant properties:
- Efficacy : Compounds similar in structure have demonstrated effectiveness in seizure models by modulating neurotransmitter release and enhancing GABAergic activity .
- Research Findings : SAR analysis indicates that specific substituents on the thiazolidinone ring are crucial for achieving optimal anticonvulsant effects .
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanism : Thiazolidinones can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are implicated in inflammatory pathways.
- Case Studies : Various analogs have been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Induces apoptosis; inhibits proliferation |
| Anticonvulsant | Moderate | Modulates GABAergic activity |
| Anti-inflammatory | Moderate | Inhibits pro-inflammatory cytokines |
Case Studies
Several studies have highlighted the biological efficacy of thiazolidinone derivatives similar to the compound :
- Study on Anticancer Activity :
- Anticonvulsant Research :
Q & A
Basic: What are the common synthetic routes for this compound, and what critical steps ensure successful synthesis?
Answer:
The compound is synthesized via condensation reactions and Michael-type additions . Key steps include:
- Condensation of a thiosemicarbazide derivative with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours), followed by recrystallization .
- Michael addition of thioglycolic acid to α,β-unsaturated ketones, requiring precise control of stoichiometry and pH to avoid side reactions .
Critical parameters include solvent choice (DMF enhances reactivity), temperature (reflux conditions), and catalyst use (sodium acetate for deprotonation). Yield optimization often involves iterative adjustments of these parameters .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
A multi-technique approach is required:
- Structural confirmation : NMR (¹H/¹³C) for aromatic proton environments and stereochemistry, IR for thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- Purity assessment : HPLC with UV detection (λ = 254–280 nm) or mass spectrometry (ESI-MS for molecular ion peaks) .
- Crystalline structure : Single-crystal X-ray diffraction to resolve Z/E isomerism in the benzylidene moiety .
Advanced: How can synthesis be optimized to improve yield and minimize byproducts?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature (70–110°C), solvent polarity (DMF vs. ethanol), and reaction time (2–6 hours) to identify ideal conditions .
- Catalyst screening : Transition metals (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .
- Byproduct mitigation : Use of scavengers (e.g., molecular sieves) to absorb water in condensation reactions, reducing hydrolysis .
Advanced: How can stereochemical challenges (e.g., Z/E isomerism) be addressed during synthesis and analysis?
Answer:
- Stereoselective synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., L-proline) to favor specific isomers .
- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
- Crystallography : X-ray diffraction to confirm absolute configuration and distinguish Z/E isomers .
Advanced: What methodologies are used to evaluate its bioactivity (e.g., kinase inhibition)?
Answer:
- In vitro assays :
- Kinase inhibition : ADP-Glo™ kinase assays (e.g., EGFR or MAPK targets) with IC₅₀ determination .
- Anti-inflammatory activity : COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in macrophage models .
- Computational studies : Molecular docking (AutoDock Vina) to predict binding affinity to kinase active sites, guided by X-ray structures of homologous proteins .
Advanced: How can contradictory literature data on bioactivity (e.g., varying IC₅₀ values) be reconciled?
Answer:
Contradictions arise from:
- Purity discrepancies : Impurities (e.g., residual solvents) can skew bioassays. Validate purity via LC-MS before testing .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine) for cross-study comparisons .
- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. nitro groups) drastically alter activity. Compare only structurally identical derivatives .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?
Answer:
- Scaffold diversification : Synthesize analogs with variations in:
- Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate electronic (HOMO/LUMO) and steric parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
